n-Hydroxy-n'-(2-methoxyethyl)-n'-methylguanidine

Description

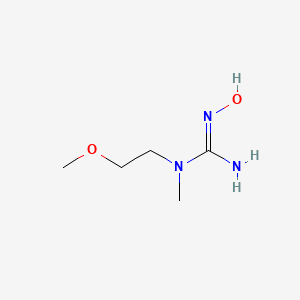

2-Hydroxy-1-(2-methoxyethyl)-1-methylguanidine is a chemical compound with a unique structure that includes a hydroxy group, a methoxyethyl group, and a methylguanidine moiety

Properties

Molecular Formula |

C5H13N3O2 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-hydroxy-1-(2-methoxyethyl)-1-methylguanidine |

InChI |

InChI=1S/C5H13N3O2/c1-8(3-4-10-2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) |

InChI Key |

VBEXWEDWIXYGAJ-UHFFFAOYSA-N |

Isomeric SMILES |

CN(CCOC)/C(=N/O)/N |

Canonical SMILES |

CN(CCOC)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(2-methoxyethyl)-1-methylguanidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with methyl isocyanate, followed by hydrolysis to introduce the hydroxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy-1-(2-methoxyethyl)-1-methylguanidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-efficiency catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(2-methoxyethyl)-1-methylguanidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-Hydroxy-1-(2-methoxyethyl)-1-methylguanidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-hydroxy-1-(2-methoxyethyl)-1-methylguanidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine

- 2-Hydroxy-1-(2-ethoxyethyl)-1-methylguanidine

- 2-Hydroxy-1-(2-methoxypropyl)-1-methylguanidine

Uniqueness

2-Hydroxy-1-(2-methoxyethyl)-1-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

n-Hydroxy-n'-(2-methoxyethyl)-n'-methylguanidine is a compound that has gained attention for its potential biological activities, particularly in the modulation of nitric oxide (NO) synthesis through the inhibition of dimethylarginine dimethylaminohydrolase (DDAH). This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is by targeting DDAH, an enzyme responsible for the hydrolytic degradation of methylated L-arginines. Elevated levels of these methylarginines can inhibit nitric oxide synthase (NOS), leading to reduced NO production. By inhibiting DDAH, this compound indirectly increases NO levels, which can have therapeutic implications in various pathophysiological conditions such as septic shock, pain disorders, and cancer .

Pharmacological Profile

Recent studies have demonstrated that this compound exhibits selective inhibition of DDAH with a Ki value comparable to other known inhibitors. Notably, it retains a favorable selectivity profile over other enzymes involved in the NO pathway, such as NOS and arginase . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies showed that derivatives of this compound maintained significant DDAH inhibition. For instance, the removal of the carboxylic acid moiety from certain derivatives resulted in comparable DDAH inhibition (Ki = 18 ± 6 μM) to the original compound (Ki = 13 ± 2 μM) .

- Bioavailability : The compound's zwitterionic nature raises concerns about oral bioavailability; however, prodrug strategies have been explored to enhance absorption. N-hydroxyguanidine prodrugs have shown effective bioactivation in vitro and in vivo, indicating potential for good oral bioavailability .

- Cell Viability : Toxicity assays revealed that both this compound and its prodrug exhibited excellent profiles regarding cell viability, suggesting their potential as safe pharmacological agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other guanidine derivatives:

| Compound | Ki (μM) | Selectivity over NOS | Cell Viability |

|---|---|---|---|

| This compound | 13 ± 2 | High | Excellent |

| Guanidine Derivative A | 18 ± 6 | Moderate | Good |

| Guanidine Derivative B | >100 | Low | Poor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.